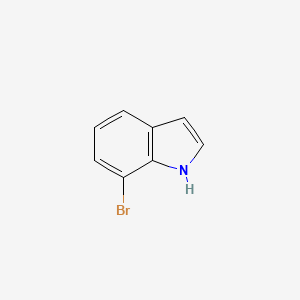

7-Bromoindole

Overview

Description

7-Bromoindole is a halogenated derivative of indole, a fundamental heterocyclic compound Indole and its derivatives are widely recognized for their biological and pharmacological activities

Mechanism of Action

Target of Action

7-Bromoindole, also known as 7-bromo-1H-indole, has been reported to target Escherichia coli O157:H7 (EHEC) . EHEC is a pathogenic strain of E. coli that is responsible for outbreaks of hemorrhagic colitis worldwide .

Mode of Action

This compound exhibits antimicrobial and antibiofilm abilities against EHEC . It inhibits EHEC biofilm formation without affecting planktonic cell growth . At concentrations greater than their minimum inhibitory concentrations (MICs), this compound shows bactericidal activity .

Biochemical Pathways

This compound affects the pathways related to biofilm formation in EHEC . It reduces swimming and swarming motility and curli formation, which are important factors for EHEC biofilm formation .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of biofilm formation, swimming and swarming motility, and curli formation in EHEC . These effects contribute to its antimicrobial and antibiofilm activities against EHEC .

Biochemical Analysis

Biochemical Properties

7-Bromoindole plays a significant role in biochemical reactions, particularly in the inhibition of staphyloxanthin production in Staphylococcus aureus . This compound interacts with various enzymes and proteins, including halogenases and monooxygenases, which facilitate its transformation into other bioactive derivatives . The nature of these interactions often involves halogenation and oxidation reactions, which modify the indole ring structure and enhance its bioactivity.

Cellular Effects

This compound exhibits notable effects on various types of cells and cellular processes. In Escherichia coli, it has been observed to inhibit biofilm formation by reducing swimming and swarming motility and curli formation . This compound also influences cell signaling pathways and gene expression, particularly those involved in antimicrobial resistance and biofilm formation. Additionally, this compound affects cellular metabolism by altering the degradation pathways of amino acids to pyruvate or succinate .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the production of staphyloxanthin in Staphylococcus aureus by interfering with the biosynthetic pathway of this pigment . At the molecular level, this compound binds to enzymes involved in the halogenation and oxidation of the indole ring, resulting in the formation of bioactive derivatives .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard storage conditions, but its bioactivity may degrade over extended periods . Long-term studies have shown that this compound can maintain its antimicrobial properties for several weeks, although its efficacy may diminish with prolonged exposure to environmental factors .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits antimicrobial properties without significant toxicity . At higher doses, this compound may cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its bioactivity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the degradation of amino acids and the biosynthesis of bioactive indole derivatives . It interacts with enzymes such as halogenases and monooxygenases, which facilitate its conversion into various halogenated and oxygenated compounds. These metabolic pathways play a crucial role in modulating the compound’s bioactivity and its effects on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is also affected by its solubility and affinity for various cellular components, which determine its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound has been observed to localize in the cytoplasm and interact with various cellular structures, including the endoplasmic reticulum and mitochondria. These interactions play a crucial role in modulating its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Bromoindole can be synthesized through several methods. One common approach involves the bromination of indole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile at room temperature. Another method involves the use of this compound-2-carboxylic acid as a precursor, which undergoes decarboxylation to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, biocatalytic approaches using halogenation enzymes have been explored for the production of halogenated indoles .

Chemical Reactions Analysis

Types of Reactions: 7-Bromoindole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.

Coupling Reactions: this compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products:

- Substituted indoles, indole-2,3-diones, indolines, and biaryl compounds.

Scientific Research Applications

7-Bromoindole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and natural products.

Biology: Investigated for its role in modulating biological pathways and as a probe for studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

- 5-Bromoindole

- 6-Bromoindole

- 7-Chloroindole

- 7-Iodoindole

Comparison: While all these compounds share the indole core structure, the position and type of halogen atom significantly influence their chemical reactivity and biological activity. For example, 7-bromoindole is more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. Additionally, the biological activities of these compounds can vary, with this compound showing distinct antimicrobial properties .

Biological Activity

7-Bromoindole is a halogenated derivative of indole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antivirulence properties, supported by case studies and research findings.

This compound (CAS No. 51417-51-7) has the molecular formula and a molecular weight of 196.04 g/mol. It features a bromine atom at the 7-position of the indole ring, which significantly influences its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C8H6BrN |

| Molecular Weight | 196.04 g/mol |

| Boiling Point | Not specified |

| H-bond Donors | 1 |

| H-bond Acceptors | 0 |

Antimicrobial Activity

Recent studies have demonstrated that halogenated indoles, including this compound, exhibit significant antimicrobial properties. A study on various halogenated indoles showed that compounds like this compound could inhibit biofilm formation and bacterial growth in pathogens such as Vibrio parahaemolyticus and Staphylococcus aureus.

- Biofilm Inhibition : Research indicates that halogenated indoles can disrupt biofilm formation, which is crucial for bacterial virulence. For instance, 4-chloroindole was shown to inhibit biofilm formation by over 80% at a concentration of 20 μg/mL against V. parahaemolyticus, while other halogenated derivatives like 7-chloroindole exhibited similar effects but with varying efficacy .

- Mechanism of Action : The antimicrobial action is believed to stem from the disruption of membrane integrity and interference with quorum sensing mechanisms in bacteria . This characteristic makes them potential candidates for developing novel antimicrobial agents that can combat antibiotic-resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines.

- Cytotoxicity Studies : In vitro studies have shown that derivatives of bromoindoles can induce apoptosis in cancer cells. For example, certain substituted bromoindoles demonstrated significant cytotoxicity against human lung cancer (A549) and cervical cancer (HeLa) cells. Compounds modified with trifluoroacetyl groups exhibited enhanced activity compared to their unsubstituted counterparts .

- Tubulin Polymerization Inhibition : Molecular docking studies suggest that these compounds may inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation. This interaction is facilitated by hydrogen bonding and hydrophobic interactions with tubulin proteins .

Antivirulence Properties

The antivirulence properties of this compound are particularly noteworthy as they offer an alternative strategy to traditional antibiotics by targeting virulence factors without killing the bacteria.

- Inhibition of Quorum Sensing : Similar to other indole derivatives, this compound has been implicated in inhibiting quorum sensing in pathogens like Pseudomonas aeruginosa. This inhibition leads to reduced production of virulence factors such as pyocyanin and rhamnolipids, thereby decreasing the pathogenicity without affecting bacterial viability .

- Case Studies : A notable study highlighted that synthetic derivatives of indoles could effectively reduce hemolytic activity and biofilm formation in Pseudomonas aeruginosa, showcasing their potential as antivirulence agents .

Properties

IUPAC Name |

7-bromo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSVSEFWZUWZHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373698 | |

| Record name | 7-Bromoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51417-51-7 | |

| Record name | 7-Bromoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.